molecular formula C6H7N3O4 B3426735 2,4,5,6(1H,3H)-Pyrimidinetetrone, 1,3-dimethyl-, 5-oxime CAS No. 5417-13-0

2,4,5,6(1H,3H)-Pyrimidinetetrone, 1,3-dimethyl-, 5-oxime

Cat. No.: B3426735
CAS No.: 5417-13-0
M. Wt: 185.14 g/mol
InChI Key: ZKKRUZAUFNFQRI-UHFFFAOYSA-N
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Description

2,4,5,6(1H,3H)-Pyrimidinetetrone, 1,3-dimethyl-, 5-oxime is a chemical compound with a complex structure and significant potential in various scientific fields. This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of multiple carbonyl groups and an oxime functional group adds to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6(1H,3H)-Pyrimidinetetrone, 1,3-dimethyl-, 5-oxime typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a nitrogen-containing compound such as urea or guanidine.

    Introduction of Methyl Groups: The methyl groups at positions 1 and 3 can be introduced through alkylation reactions using methylating agents like methyl iodide.

    Oxime Formation: The oxime functional group can be introduced by reacting the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6(1H,3H)-Pyrimidinetetrone, 1,3-dimethyl-, 5-oxime can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the carbonyl and oxime functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2,4,5,6(1H,3H)-Pyrimidinetetrone, 1,3-dimethyl-, 5-oxime has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,4,5,6(1H,3H)-Pyrimidinetetrone, 1,3-dimethyl-, 5-oxime exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The pyrimidine ring can participate in π-π stacking interactions and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trioxo-1,3-dimethyl-5-pyrimidinecarboxamide: Similar structure but lacks the oxime group.

    1,3-Dimethyluracil: Contains the pyrimidine ring and methyl groups but lacks the additional carbonyl and oxime functionalities.

    5-Methylcytosine: A methylated pyrimidine derivative found in DNA.

Uniqueness

2,4,5,6(1H,3H)-Pyrimidinetetrone, 1,3-dimethyl-, 5-oxime is unique due to the presence of multiple reactive sites, including the oxime group and multiple carbonyl groups. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications.

Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-4(10)3(7-13)5(11)9(2)6(8)12/h10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKRUZAUFNFQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969119, DTXSID80970111
Record name 5-(Hydroxyimino)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54784-33-7, 5417-13-0
Record name NSC264286
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14273
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC7370
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Hydroxyimino)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-1,3-dimethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80970111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Hydroxyimino)1,3-dimethylpyrimidine-2,4,6-(1H,3H,5H)-trione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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